molecular formula C8H9NO2 B1293853 2-(2-Hydroxyphenyl)acetamide CAS No. 22446-40-8

2-(2-Hydroxyphenyl)acetamide

Cat. No.: B1293853
CAS No.: 22446-40-8
M. Wt: 151.16 g/mol
InChI Key: NPEGHCREQHYERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide, is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of acetanilide and is characterized by the presence of a hydroxyl group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry.

Mechanism of Action

Target of Action

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide (NA-2), is a synthetic compound that has been studied for its potential therapeutic effects . It has been suggested that na-2 may interact with key recognition structures of the immune system, such as toll-like receptors, which are potential contributors to the inflammation observed in human and rodent models of arthritis .

Mode of Action

It has been suggested that na-2 may exert its effects by interacting with its targets and causing changes that result in the attenuation of inflammation and oxidative injury . For instance, in a study on a collagen-induced arthritis model in rats, NA-2 was found to regulate the RANKL pathway .

Biochemical Pathways

NA-2 appears to affect several biochemical pathways. In a study investigating its effects on a collagen-induced arthritis model in rats, NA-2 was found to down-regulate the mRNA expressions of inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NFκB), and up-regulate hemeoxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) genes . These changes suggest that NA-2 may exert its effects through the modulation of these pathways, leading to anti-inflammatory and anti-oxidant effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of NA-2 is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action appear to be primarily anti-inflammatory and anti-oxidant in nature . For instance, in a study on a glycerol-induced acute kidney injury model in mice, treatment with NA-2 was found to protect against renal tubular necrosis and inflammation . Furthermore, NA-2 was found to decrease the levels of serum urea and creatinine in the treated animals, suggesting a protective effect on kidney function .

Action Environment

It is worth noting that the effects of na-2 have been studied in various in vivo models, suggesting that it may be active in a variety of biological environments .

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the expression of c-Fos protein and mRNA in the brain of adjuvant-induced arthritic rats . This inhibition suggests that this compound may interact with transcription factors and signaling pathways involved in inflammation and pain response. Additionally, it has been found to synergistically induce apoptosis in human glioblastoma cell lines when combined with temozolomide . This interaction involves the modulation of apoptosis-related markers such as Bax, Bcl-2, and caspase-3.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In glioblastoma cells, it enhances cell growth inhibition and apoptosis when used in combination with temozolomide . This effect is associated with an increased ratio of Bax to Bcl-2 and active caspase-3 expression. In the context of rheumatoid arthritis, this compound has been shown to reduce c-Fos protein and mRNA expression in the brain, indicating its potential to modulate neuronal activity and excitability . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the expression of c-Fos protein and mRNA, which are markers of neuronal activity and excitability . This inhibition likely occurs through the modulation of transcription factors and signaling pathways involved in inflammation and pain response. Additionally, this compound induces apoptosis in glioblastoma cells by increasing the ratio of Bax to Bcl-2 and activating caspase-3 . These interactions highlight the compound’s ability to modulate gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound can inhibit the expression of c-Fos protein and mRNA in adjuvant-induced arthritic rats . This inhibition is sustained over time, suggesting that this compound has a stable effect on neuronal activity and excitability. Additionally, the compound’s apoptotic activity in glioblastoma cells is dose-dependent and increases with prolonged exposure . These findings indicate that this compound has long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving adjuvant-induced arthritic rats, higher doses of the compound resulted in a more significant reduction in c-Fos protein and mRNA expression . Similarly, in glioblastoma cells, the combination of this compound and temozolomide showed enhanced apoptotic activity at higher concentrations . These findings suggest that the compound’s effects are dose-dependent and that higher doses may lead to more pronounced biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported to undergo glucuronidation, resulting in the formation of N-(2-Hydroxyphenyl)acetamide glucuronide . This metabolic pathway involves the conjugation of the compound with glucuronic acid, which facilitates its excretion from the body. Additionally, this compound may interact with enzymes involved in the metabolism of other compounds, such as anthranilic acid and tyrosine . These interactions highlight the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s ability to inhibit c-Fos protein and mRNA expression in the brain suggests that it can cross the blood-brain barrier and accumulate in neuronal tissues . Additionally, its apoptotic activity in glioblastoma cells indicates that it can be taken up by cancer cells and exert its effects intracellularly . These findings suggest that this compound is efficiently transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s ability to inhibit c-Fos protein and mRNA expression in the brain suggests that it may localize to the nucleus and modulate transcription factors involved in gene expression . Additionally, its apoptotic activity in glioblastoma cells indicates that it may interact with mitochondrial proteins and induce the release of cytochrome c, leading to caspase activation . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-methoxyphenylacetamide with boron tribromide in dichloromethane at 0-20°C, followed by hydrolysis with water . Another method involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane to form N-(2-(trimethylsilyloxy)phenyl)acetamide, which can undergo further reactions to yield various derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)acetamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and mechanisms of action.

Properties

IUPAC Name

2-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEGHCREQHYERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176990
Record name 2-(2-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-40-8
Record name 2-Hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methoxyphenyl acetamide (13.0 g, 78.6 mmol) was dissolved in methylene chloride (10.0 mL). Subsequently, 1.0M boron tribromide in methylene chloride solution (157 mL, 157 mmol) was slowly added dropwise under ice-cooling, and the mixture was stirred for one hour at room temperature. Subsequently, water was slowly added thereto under ice-cooling, and the mixture was stirred for 30 minutes. The mixture was extracted with chloroform, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate. The reaction mixture was subjected to concentration under reduced pressure and purification by column chromatography (n-hexane/ethyl acetate=20/1), whereby a white solid was obtained (1.8 g, 11.9 mmol, 15%).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
157 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyphenyl)acetamide
Reactant of Route 2
2-(2-Hydroxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-Hydroxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Hydroxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-Hydroxyphenyl)acetamide
Customer
Q & A

Q1: The research mentions challenges in using the M1/PEA ratio for definitive PEA misuse identification. What alternative approach is suggested?

A2: While the M1/PEA ratio initially seemed promising, researchers encountered limitations due to substantial variations in both PEA and M1 urinary concentrations among individuals []. This variability makes setting a reliable cut-off value for the ratio difficult.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.